6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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Overview
Description
6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a triazine ring, and various substituents such as chlorophenyl and methoxyphenyl groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of appropriate amines with cyanuric chloride under controlled conditions.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and triazine intermediates through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione
- 6-(3-chlorophenyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Uniqueness
6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to the combination of its pyrazole and triazine rings, along with the specific substituents attached to these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[2-(3-chlorophenyl)pyrazol-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-24-19(27)18(17-9-10-22-25(17)14-6-3-5-13(21)11-14)23-26(20(24)28)15-7-4-8-16(12-15)29-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMABTHYZQZTHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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